1H-Benzimidazole, 2-(ethylthio)-5-nitro-
Description
Overview of Benzimidazole (B57391) Scaffold in Chemical Biology and Medicinal Chemistry
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is widely regarded as a "privileged structure" in medicinal and chemical biology. nih.govnih.gov This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with various biopolymers, contributing to its diverse biological effects. nih.gov
The versatility of the benzimidazole scaffold has led to the development of numerous drugs currently on the market. These include anthelmintics like mebendazole, proton pump inhibitors such as omeprazole, and cardiotonics like pimobendan. nih.gov The therapeutic applications of benzimidazole derivatives are extensive, covering antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and antihistaminic activities. nih.govnih.govscholarsresearchlibrary.com This wide range of activities has spurred continuous research into synthesizing new benzimidazole analogues with enhanced or novel therapeutic properties. researchgate.net
Importance of Specific Substitutions in Benzimidazole Derivatives for Biological Activity
The biological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents. researchgate.net Strategic modifications to the core structure can modulate the compound's potency, selectivity, and pharmacokinetic properties.
The nitro group (-NO2) , particularly at the 5-position of the benzimidazole ring, is a key functional group in many biologically active molecules. Its strong electron-withdrawing nature can significantly alter the electronic properties of the entire molecule. nih.gov The presence of a 5-nitro group has been associated with a range of activities, including:
Antiprotozoal and Antimicrobial Activity: Nitro-containing heterocycles are known for their efficacy against parasites and bacteria. nih.gov This is often linked to the bioreductive activation of the nitro group under hypoxic conditions, generating reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular components like DNA. nih.gov
Anticancer Properties: The potential for selective cytotoxicity in hypoxic tumor environments makes nitrobenzimidazoles interesting candidates for cancer research. researchgate.net
Vasorelaxant Effects: Certain 5-nitrobenzimidazole (B188599) derivatives have been synthesized and evaluated for their potential as antihypertensive agents, showing vasorelaxant activity in preclinical studies. scholarsresearchlibrary.com
The thioether linkage (-S-) at the 2-position is another critical substituent. The 2-mercaptobenzimidazole (B194830) scaffold is a common starting point for synthesizing derivatives with diverse biological actions. researchgate.net Alkylation of the thiol group to form thioethers, such as the ethylthio group (-S-CH2CH3), has been a successful strategy, particularly in the development of:
Anthelmintic Agents: Many benzimidazole-based anthelmintics feature a substituent at the 2-position. For example, albendazole (B1665689) contains a propylthio group. nih.gov Research has shown that derivatives with a 2-thioacetylpiperazine moiety exhibit significant activity against parasites like Trichinella spiralis. nih.gov
The combination of these substituents—a nitro group at position 5 and an ethylthio group at position 2—suggests a molecule designed to explore these established structure-activity relationships.
Research Context of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- within the Benzimidazole Class
While extensive research exists for the broader benzimidazole class, specific studies focusing solely on 1H-Benzimidazole, 2-(ethylthio)-5-nitro- are not widely represented in the public literature. However, its chemical identity and potential biological relevance can be contextualized by examining the synthesis and activities of closely related compounds.
A plausible synthetic route for this compound would typically involve a multi-step process. The synthesis often begins with a substituted o-phenylenediamine (B120857). For this specific compound, the starting material would be 4-nitro-o-phenylenediamine (B140028). This precursor can undergo cyclization, for instance, with carbon disulfide or thiourea (B124793) derivatives, to form the 5-nitro-1H-benzimidazole-2-thiol intermediate. The final step would be the S-alkylation of this thiol with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield 1H-Benzimidazole, 2-(ethylthio)-5-nitro- .
The table below lists the key physicochemical properties of the target compound.
| Property | Value |
| IUPAC Name | 2-(ethylthio)-5-nitro-1H-benzimidazole |
| CAS Number | 13180-33-1 |
| Molecular Formula | C9H9N3O2S |
| Molecular Weight | 223.25 g/mol |
Data sourced from publicly available chemical databases.
The research interest in 1H-Benzimidazole, 2-(ethylthio)-5-nitro- lies in its potential to combine the biological activities associated with its constituent parts. The table below summarizes the observed biological activities of structurally similar benzimidazole derivatives, which provides a framework for predicting the potential research applications of the target compound.
| Derivative Class | Observed Biological Activity | Reference Compound Example | Source |
| 5-Nitrobenzimidazoles | Vasorelaxant | 5-Nitro-2-(substituted-phenyl)-1H-benzoimidazole | scholarsresearchlibrary.com |
| 5-Nitrobenzimidazoles | Antiprotozoal | Benznidazole (a nitroimidazole, not benzimidazole) | nih.gov |
| 5-Nitrobenzimidazoles | Antiviral | 5-nitro-1H-benzimidazole derivatives | nih.gov |
| 2-(Alkylthio)benzimidazoles | Anthelmintic | Albendazole (methyl 5-(propylthio)-1H-benzimidazol-2-yl-carbamate) | nih.gov |
| 2-(Thioacetylpiperazine)benzimidazoles | Anthelmintic | 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole | nih.gov |
| 2-Substituted Benzimidazoles | Antimicrobial | Compound 2D (specific structure not detailed) showed a 14 mm zone of inhibition against S. aureus. | wisdomlib.org |
Given this context, 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is a compound of interest for screening in various biological assays, particularly for anthelmintic, antimicrobial, and potentially anticancer or cardiovascular research. Its evaluation would contribute valuable data to the understanding of structure-activity relationships within the potent and versatile benzimidazole class.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-15-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUCRUUKUIWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355315 | |
| Record name | 1H-Benzimidazole, 2-(ethylthio)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-00-5 | |
| Record name | 1H-Benzimidazole, 2-(ethylthio)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 1h Benzimidazole, 2 Ethylthio 5 Nitro and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Benzimidazole, 2-(ethylthio)-5-nitro- , the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the benzimidazole (B57391) core, the ethylthio group, and the nitro substituent's electronic influence.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly deshields the aromatic protons. Based on data for 5-nitrobenzimidazole (B188599), the proton at position 4 (H-4) would appear as a doublet at a downfield shift, likely around δ 8.4 ppm. The proton at position 6 (H-6) would appear as a doublet of doublets, and the H-7 proton as a doublet. scholarsresearchlibrary.comchemicalbook.com The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a very downfield region, often above δ 12.0 ppm. rsc.orgacgpubs.org
The ethylthio group at the 2-position would give rise to two distinct signals in the aliphatic region. Drawing from data on compounds like 2-((ethylthio)methyl)-1H-benzimidazole, a quartet corresponding to the methylene (B1212753) protons (-S-CH₂-) is expected around δ 3.0-3.4 ppm, coupled to the adjacent methyl protons. scirp.org The terminal methyl protons (-CH₃) would appear as a triplet around δ 1.3-1.5 ppm. scirp.org
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the benzimidazole ring would resonate in the aromatic region (δ 110-160 ppm). The C-2 carbon, bonded to the sulfur atom, would be found in the lower field region of the aromatic carbons, potentially around δ 150-155 ppm. The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons in the benzene ring, particularly C-5, C-4, and C-6. The carbons of the ethylthio group are expected in the aliphatic region, with the -S-CH₂- carbon appearing around δ 25-30 ppm and the -CH₃ carbon at approximately δ 14-15 ppm. scirp.org
Predicted NMR Data for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- | Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | | N-H | >12.0 | Broad Singlet | - | | H-4 | ~8.4 | Doublet (d) | ~118 | | H-6 | ~8.1 | Doublet of Doublets (dd) | ~115 | | H-7 | ~7.7 | Doublet (d) | ~120 | | -S-CH₂- | ~3.3 | Quartet (q) | ~28 | | -CH₃ | ~1.4 | Triplet (t) | ~15 | | C-2 | - | - | ~152 | | C-4 | - | - | ~118 | | C-5 | - | - | ~142 | | C-6 | - | - | ~115 | | C-7 | - | - | ~120 | | C-8 (C-3a) | - | - | ~145 | | C-9 (C-7a) | - | - | ~135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural confirmation. The calculated molecular weight for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- (C₉H₉N₃O₂S) is approximately 223.25 g/mol .
In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 223. The fragmentation pattern would likely involve characteristic losses of the functional groups. Common fragmentation pathways for related benzimidazole derivatives include the loss of the nitro group (-NO₂, 46 Da) and the ethyl group (-C₂H₅, 29 Da). journalijdr.com Cleavage of the C-S bond could lead to fragments corresponding to the benzimidazole core and the ethylthio moiety. Further fragmentation of the benzimidazole ring system, such as the loss of HCN, is also a characteristic feature observed in the mass spectra of these heterocycles. journalijdr.com
Predicted Mass Spectrometry Fragmentation Data for 1H-Benzimidazole, 2-(ethylthio)-5-nitro-
| m/z Value | Predicted Fragment | Identity |
|---|---|---|
| 223 | [C₉H₉N₃O₂S]⁺ | Molecular Ion [M]⁺ |
| 194 | [C₇H₅N₃O₂S]⁺ | [M - C₂H₅]⁺ |
| 177 | [C₉H₉N₂S]⁺ | [M - NO₂]⁺ |
| 162 | [C₇H₄N₂O₂S]⁺ | [M - C₂H₅ - S]⁺ or other rearrangements |
| 149 | [C₇H₅N₂S]⁺ | [M - NO₂ - C₂H₄]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 1H-Benzimidazole, 2-(ethylthio)-5-nitro- , the IR spectrum would display absorption bands indicative of its key structural components.
Based on data from various 5-nitrobenzimidazole derivatives, a broad absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. scholarsresearchlibrary.comacgpubs.org The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the benzene ring would result in absorptions in the 1590-1630 cm⁻¹ region. scholarsresearchlibrary.com The most characteristic bands for the nitro group are the asymmetric and symmetric N-O stretching vibrations, which are expected around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. scholarsresearchlibrary.comacgpubs.org The presence of the ethylthio group would be confirmed by C-H aliphatic stretching bands around 2850-2980 cm⁻¹ and a weaker C-S stretching absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Predicted Infrared (IR) Spectroscopy Data for 1H-Benzimidazole, 2-(ethylthio)-5-nitro-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Imidazole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2980 | C-H Stretch | Aliphatic C-H (Ethyl) |
| 1590 - 1630 | C=N / C=C Stretch | Imidazole / Benzene Ring |
| 1500 - 1530 | N-O Asymmetric Stretch | Nitro Group (NO₂) |
| 1340 - 1350 | N-O Symmetric Stretch | Nitro Group (NO₂) |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- has been reported, analysis of related structures, such as 2-methyl-5-nitro-1H-benzimidazole monohydrate and various 2-thio-substituted benzimidazoles, allows for a reliable prediction of its solid-state structure. mdpi.comresearchgate.net
The benzimidazole ring system itself is expected to be nearly planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the imidazole N-H proton as a donor and the oxygen atoms of the nitro group or the nitrogen atom of an adjacent imidazole ring as acceptors. semanticscholar.org Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzimidazole derivatives, contributing to the stability of the crystal structure. semanticscholar.org The ethylthio group would likely adopt a conformation that minimizes steric hindrance.
Typical Crystallographic Parameters for Related Nitro-Substituted Benzimidazoles
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c, P-1 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, π–π Stacking |
Computational and Theoretical Investigations of 1h Benzimidazole, 2 Ethylthio 5 Nitro
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For benzimidazole (B57391) derivatives, these calculations can predict molecular geometries, charge distributions, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net
The electronic properties of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- are largely dictated by the interplay between the electron-donating ethylthio group at the 2-position and the potent electron-withdrawing nitro group at the 5-position. The nitro group is known to significantly lower the LUMO energy, which can be crucial for the biological activity of nitroaromatic compounds, often related to their bioreductive activation under hypoxic conditions. nih.gov DFT calculations on similar nitro-substituted benzimidazoles have shown that the unpaired electron, upon reduction, is predominantly localized on the nitro group. nih.gov
The reactivity of the molecule can be further understood by analyzing the molecular electrostatic potential (MEP) map, which highlights the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of a Substituted Benzimidazole Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 5.2 D |
Note: The data in this table is illustrative and based on typical values for related benzimidazole derivatives. Specific values for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- would require dedicated calculations.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ukm.my For 1H-Benzimidazole, 2-(ethylthio)-5-nitro-, docking studies would be crucial to identify potential protein targets and to understand the binding modes.
In studies of other 5-nitro benzimidazole derivatives, docking simulations have been successfully employed to predict their binding affinities to various receptors. scholarsresearchlibrary.com For instance, docking studies of novel 5-nitro benzimidazoles with the AT-2 receptor have shown docking scores ranging from -14.39 to -36.16, indicating favorable binding interactions. scholarsresearchlibrary.com The interactions typically involve hydrogen bonds with key amino acid residues in the receptor's active site, as well as hydrophobic interactions. The nitro group can participate in hydrogen bonding, while the benzimidazole ring and the ethylthio group can engage in hydrophobic and van der Waals interactions.
Table 2: Illustrative Molecular Docking Results for a Benzimidazole Derivative with a Putative Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | ASN102, SER234 |
| Hydrophobic Interactions | LEU45, VAL89, ILE123 |
Note: This table presents example data to illustrate the output of a molecular docking study. The specific interactions and scores for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- would depend on the target protein.
Pharmacophore Modeling for Biological Target Identification
Pharmacophore modeling is a powerful approach in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. grafiati.com For 1H-Benzimidazole, 2-(ethylthio)-5-nitro-, a pharmacophore model would likely include hydrogen bond acceptors (from the nitro group and imidazole (B134444) nitrogens), a hydrophobic aromatic feature (the benzene (B151609) ring), and potentially a hydrophobic aliphatic feature (the ethyl group).
By screening databases of known protein structures, a pharmacophore model for this compound could help in identifying potential biological targets. The benzimidazole scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov This suggests that the scaffold can interact with a variety of biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, including its conformational changes and its interactions with a protein target. nih.gov For 1H-Benzimidazole, 2-(ethylthio)-5-nitro-, MD simulations could be used to study the stability of its binding pose within a protein's active site, as predicted by molecular docking. nih.gov
MD simulations can reveal the flexibility of the ligand and the protein, and how they adapt to each other upon binding. This can provide a more accurate estimation of the binding free energy and can highlight key residues that are critical for the stability of the ligand-protein complex. Studies on other benzimidazole derivatives have used MD simulations to confirm the stability of the docked complexes and to analyze the network of interactions over the simulation time. nih.govnih.gov
Prediction of Interaction Profiles with Biological Macromolecules
Based on the structural features of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- and computational studies of related compounds, we can predict its likely interaction profile with biological macromolecules.
The presence of the 5-nitro group makes it a potential substrate for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells and certain anaerobic microorganisms. nih.gov This suggests a potential for selective cytotoxicity in these environments. The benzimidazole core and the ethylthio group can contribute to binding affinity through hydrophobic and van der Waals interactions with protein pockets. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, depending on the protonation state.
Therefore, potential biological targets for this compound could include enzymes involved in microbial or cancer cell proliferation. For instance, various benzimidazole derivatives have been shown to target proteins like tubulin, topoisomerase, and various kinases. nih.gov Molecular docking and other in silico methods would be essential to explore these possibilities and to prioritize experimental testing.
Molecular and Biochemical Mechanisms of Action of 1h Benzimidazole, 2 Ethylthio 5 Nitro
Mechanisms of Antimicrobial Efficacy
The antimicrobial properties of nitro-substituted benzimidazoles are attributed to a range of interactions with microbial cellular components and pathways.
Interference with Microbial Cell Wall Biosynthesis
Currently, there is a lack of specific evidence from the searched scientific literature to suggest that 1H-Benzimidazole, 2-(ethylthio)-5-nitro- or closely related nitrobenzimidazoles exert their primary antimicrobial effect by directly interfering with the biosynthesis of the microbial cell wall. The primary mechanisms of action for this class of compounds appear to be directed at other cellular targets.
Inhibition of Essential Microbial Enzymes (e.g., Dihydrofolate Reductase)
A significant mechanism by which some benzimidazole (B57391) derivatives exhibit antimicrobial and even anticancer activity is through the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. researchgate.net By inhibiting DHFR, these compounds disrupt the production of essential building blocks for DNA and protein synthesis, thereby arresting microbial growth. researchgate.net Molecular docking studies on some N-substituted 6-nitro-1H-benzimidazole derivatives have predicted that DHFR from Staphylococcus aureus is a likely target for their antimicrobial activity. researchgate.net
Disruption of Microbial Cellular Processes and Targets
Nitro-heterocyclic antimicrobial drugs, a class that includes nitrobenzimidazoles, are known to exert their effects through the generation of reactive nitro species. The bioreduction of the nitro group within the microbial cell is a key step in their mechanism of action. researchgate.net This process can lead to the formation of radical anions and other reactive intermediates that can damage cellular macromolecules, including DNA. researchgate.netnih.gov Studies on other nitro-heterocyclic drugs have shown that they can induce DNA damage, such as cross-linking, and are often more effective under anaerobic conditions where the reduction of the nitro group is favored. nih.gov This DNA damage triggers repair mechanisms, and in cases of extensive damage, leads to cell death. nih.gov
Molecular Mechanisms of Anti-proliferative Action
The anti-proliferative activity of benzimidazole derivatives against cancer cells is multifaceted, involving the targeting of various key cellular components and pathways that regulate cell growth and division.
Targeting Epigenetic Modulators (e.g., DNA Methyltransferases, Histone Deacetylases)
Recent research has highlighted the role of benzimidazole derivatives as modulators of epigenetic processes, which are often dysregulated in cancer. rsc.orgrsc.org These compounds have been shown to inhibit enzymes involved in epigenetic modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). researchgate.netrsc.orgrsc.org
DNA Methyltransferases (DNMTs): DNMTs are responsible for adding methyl groups to DNA, a modification that can lead to gene silencing. The inhibition of DNMTs by certain benzimidazole derivatives can lead to the re-expression of tumor suppressor genes that were silenced, thereby inhibiting cancer cell growth. rsc.org
Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. rsc.org Inhibition of HDACs by benzimidazole compounds results in histone hyperacetylation, a more open chromatin structure, and the activation of genes that can suppress tumor growth. researchgate.netrsc.org Several benzimidazole derivatives have been identified as potent HDAC inhibitors. researchgate.netrsc.org
Interactions with Topoisomerase Enzymes
Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.govtandfonline.com The benzimidazole scaffold has been identified as a key feature in a number of topoisomerase inhibitors. nih.govtandfonline.comcrsubscription.comnih.gov These compounds can act as topoisomerase poisons by stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death). nih.gov Both topoisomerase I and topoisomerase II have been identified as targets for different benzimidazole derivatives. nih.govtandfonline.com For instance, some bis-benzimidazole derivatives have shown inhibitory activity against both DNA gyrase and topoisomerase IV in bacteria, which are types of topoisomerase II enzymes. crsubscription.com Furthermore, a study on 2,5-disubstituted-benzoxazole and benzimidazole derivatives found that a 5-nitro-2-phenoxymethyl-benzimidazole derivative was a potent inhibitor of eukaryotic DNA topoisomerase I. tandfonline.com
Inhibition of Kinase Pathways (e.g., Protein Kinase CK2, Tyrosine Kinases)
The benzimidazole nucleus is a well-established pharmacophore for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.
While direct studies on the inhibitory activity of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- against specific kinases are not extensively documented, the broader class of benzimidazole derivatives has demonstrated significant potential in this area. For instance, derivatives of 5,6-dichlorobenzimidazole are recognized as potent inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis researchgate.netresearchgate.net. The inhibitory mechanism of these benzimidazole-based compounds is often ATP-competitive, meaning they vie with ATP for binding to the kinase's active site researchgate.net.
Furthermore, research into related structures suggests that the presence of a nitro group on the benzimidazole ring is tolerated in the context of kinase inhibition. A study on 2-thioether-benzothiazoles as c-Jun N-terminal kinase (JNK) inhibitors noted that a nitro group on the benzimidazole derivatives was compatible with inhibitory activity scispace.comnih.gov. JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and are involved in apoptosis and inflammatory responses scispace.com.
In the realm of tyrosine kinases, which are critical mediators of cellular signaling pathways, benzimidazole derivatives have also been explored as potential inhibitors. Some have been investigated for their ability to overcome resistance to established tyrosine kinase inhibitors like imatinib (B729) in chronic myeloid leukemia researchgate.net. The development of multi-kinase inhibitors, which can target several kinases simultaneously, has also seen the use of the benzimidazole scaffold nih.gov. Although specific data for 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is sparse, the established activity of the benzimidazole core suggests its potential to interact with and inhibit various kinase pathways.
Mechanisms Involving DNA Intercalation
DNA is a primary target for many therapeutic agents, and the interaction can occur through various modes, including intercalation, where a molecule inserts itself between the base pairs of the DNA double helix nih.govnih.gov. This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis nih.gov. The planar structure of the benzimidazole ring system is a key feature that facilitates its potential to act as a DNA intercalator nih.gov.
A highly pertinent study on 2-(x-nitrophenyl)-5-nitrobenzimidazoles provides strong evidence for the DNA intercalating potential of the 5-nitrobenzimidazole (B188599) core, which is central to the compound of interest scispace.com. This research demonstrated through spectroscopic and molecular docking techniques that these molecules indeed intercalate with DNA. The 5-nitrobenzimidazole moiety was found to stack between the DNA base pairs, highlighting its importance in the binding mechanism scispace.com.
The general class of benzimidazole derivatives has been widely shown to interact with DNA. Depending on the specific substitutions, these compounds can bind to DNA via intercalation or by fitting into the minor groove researchgate.netnih.govnih.govunl.ptnih.gov. The binding affinity and mode are influenced by the nature of the substituents on the benzimidazole ring nih.govnih.gov. For nitro-containing benzimidazoles, the interaction can also be electrostatic in nature, particularly at low ionic strengths scholarsresearchlibrary.com. The collective evidence strongly suggests that 1H-Benzimidazole, 2-(ethylthio)-5-nitro- possesses the structural requisites for DNA intercalation, a mechanism that likely contributes to its biological activity.
Other Investigated Biochemical Mechanisms
Beyond kinase inhibition and DNA intercalation, 1H-Benzimidazole, 2-(ethylthio)-5-nitro- and its related analogs have been investigated for other biochemical activities that contribute to their pharmacological profile.
Enzyme Inhibition Profiles Beyond Antimicrobial/Antiproliferative Contexts
The inhibitory action of benzimidazole derivatives extends to enzymes outside of those directly linked to antimicrobial or antiproliferative effects. A notable example is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. A study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which were synthesized from a 5-nitro-1H-benzo[d]imidazole-2-thiol precursor, revealed potent α-glucosidase inhibitory activity nih.gov. This suggests a potential application for such compounds in the management of type 2 diabetes mellitus nih.gov.
Furthermore, certain 5-nitro benzimidazole derivatives have been designed and evaluated as angiotensin II receptor antagonists nih.gov. The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, which regulates blood pressure. Antagonism of this receptor leads to vasodilation and a reduction in blood pressure, indicating a potential role for these compounds in treating hypertension scholarsresearchlibrary.comnih.gov.
Mechanisms of Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases nih.govsciforum.net. Benzimidazole derivatives have been a focus of research for their antioxidant properties researchgate.net.
Studies on 2-substituted-5-nitro benzimidazole derivatives have demonstrated their capacity to act as potent antioxidants. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method researchgate.netresearchgate.netscispace.com. In these studies, nitrobenzimidazole derivatives have shown significant radical scavenging activity, with some compounds exhibiting greater potency than the standard antioxidant butylated hydroxytoluene (BHT) researchgate.netscispace.com.
The mechanism of antioxidant action for benzimidazole derivatives can involve hydrogen atom transfer or electron donation to neutralize free radicals unl.pt. The presence of specific substituents, including nitro groups, can influence the antioxidant capacity scispace.comnih.gov. For instance, some studies suggest that the presence of electron-withdrawing groups can enhance antioxidant activity scispace.com. The ability of these compounds to mitigate oxidative damage is a significant aspect of their biochemical profile.
Modulation of Specific Biological Pathways at a Molecular Level
The biological effects of benzimidazole derivatives are often the result of their ability to modulate specific cellular pathways at a molecular level. One such pathway involves the polymerization of tubulin, a critical component of the cytoskeleton. Some benzimidazole-2-yl hydrazones have been shown to modulate tubulin polymerization, which can disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis nih.gov.
Moreover, the interaction of these compounds with cellular signaling cascades can trigger programmed cell death. For example, the induction of apoptosis by benzimidazole derivatives has been linked to the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins researchgate.net. The modulation of pathways governed by receptor tyrosine kinases can also lead to downstream effects on cell proliferation and survival nih.gov. The diverse biological activities reported for the benzimidazole scaffold underscore the multifaceted nature of its interaction with cellular machinery nih.gov.
Structure Activity Relationship Sar Studies Centered on 1h Benzimidazole, 2 Ethylthio 5 Nitro
Impact of the 5-Nitro Group on Biological Activity and Binding Affinity
The 5-nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the benzimidazole (B57391) ring, often enhancing biological activity. Research across various classes of benzimidazole derivatives consistently highlights the importance of this moiety for potency.
For instance, in the potent 2-benzylbenzimidazole class of opioids known as 'nitazenes', the presence of the 5-nitro group is a critical determinant of high µ-opioid receptor (MOR) activity. Systematic studies have shown that removal of the 5-nitro group to create 'desnitazene' analogues results in a pronounced decrease in potency. cfsre.org This underscores the group's essential role in receptor binding and activation.
Similarly, in the development of novel agents against parasitic diseases, the 5-nitro group is a key feature. Studies on 5-nitroimidazole and 5-nitroindazole (B105863) derivatives have demonstrated their efficacy against various protozoa like Trypanosoma cruzi. nih.govnih.gov The nitro group is often crucial for the mechanism of action, which can involve bioreductive activation within the target organism to produce cytotoxic radical species. researchgate.net This bioactivation is a key factor in their antiparasitic effects.
The collective evidence strongly suggests that the 5-nitro group in 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is not a passive substituent. It is predicted to be a primary driver of biological activity, enhancing binding affinity to target receptors or enzymes and potentially serving as a site for metabolic activation, particularly in antimicrobial or antiparasitic contexts.
Role of the 2-Ethylthio Substituent in Molecular Recognition and Efficacy
Substituents at the C-2 position of the benzimidazole ring play a pivotal role in defining the compound's interaction with biological targets. The 2-ethylthio group, a sulfur-linked alkyl chain, introduces specific steric and electronic properties that are critical for molecular recognition.
The sulfur atom in the thioether linkage is a key feature. It can act as a hydrogen bond acceptor and its size and polarizability influence how the molecule fits into a binding pocket. Studies on 2-mercaptobenzimidazole (B194830) derivatives, which are precursors to 2-alkylthio compounds, show a wide range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govsemanticscholar.org Alkylation of the thiol group, as in the 2-ethylthio derivative, modulates lipophilicity and can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
In the context of anthelmintic benzimidazoles, such as albendazole (B1665689) and fenbendazole, the substituent at the 2-position is crucial for their binding to β-tubulin, which is their primary mechanism of action. researchgate.netnih.gov While these drugs typically feature carbamate (B1207046) moieties, the principle remains that the nature of the 2-substituent dictates target specificity and binding affinity. nih.gov Therefore, the 2-ethylthio group is expected to be a key determinant of the target profile for 1H-Benzimidazole, 2-(ethylthio)-5-nitro-, directing its interactions and influencing its efficacy.
Influence of N-1 Substitution on Pharmacological Profiles
The hydrogen atom on the N-1 position of the benzimidazole ring is readily substitutable, providing a strategic point for modifying a compound's pharmacological profile. Introducing substituents at this position can profoundly affect properties such as solubility, metabolic stability, and receptor affinity.
SAR studies consistently show that the N-1, C-2, and C-5/6 positions are the most important for modulating the biological activities of the benzimidazole scaffold. nih.govmdpi.com N-1 substitution with various alkyl or benzyl (B1604629) groups can enhance anticancer, anti-inflammatory, or antimicrobial activities. nih.gov For example, attaching different functionalized halides to the N-1 position of 2-thiomethyl-5-nitro-1H-benzimidazole has been explored as a strategy to create novel derivatives with potentially enhanced biological profiles. tsijournals.com
The introduction of a substituent at N-1 can:
Introduce New Binding Interactions: The N-1 substituent can form additional hydrogen bonds, or hydrophobic or ionic interactions with the target protein, thereby increasing binding affinity.
Block Metabolism: Substitution at the N-1 position can prevent metabolic reactions at this site, potentially increasing the compound's half-life.
Control Regioisomerism: In an unsubstituted 1H-benzimidazole, the tautomeric nature means the proton can reside on either nitrogen. An N-1 substituent locks the molecule into a single tautomeric form, which can be crucial for specific receptor recognition.
For example, the synthesis of N-oxiranylmethyl derivatives of 5-nitro- and 2-thiomethyl-benzimidazoles demonstrates a common strategy to introduce reactive or linking groups at the N-1 position to generate new chemical entities. tsijournals.com
Table 1: Predicted Impact of N-1 Substitution on 2-(ethylthio)-5-nitro-1H-benzimidazole Based on Analogue Studies
| N-1 Substituent | Predicted Effect on Properties | Rationale/Supporting Evidence |
| -H (Unsubstituted) | Baseline activity, potential for tautomerism. | The parent scaffold allows for fundamental activity assessment. tsijournals.com |
| Small Alkyl (e.g., -CH₃) | Increased lipophilicity, potential for enhanced cell penetration. | General principle in medicinal chemistry; may improve hydrophobic interactions. nih.gov |
| Benzyl | Significantly increased lipophilicity and potential for π-stacking interactions. | Benzyl groups at N-1 are known to increase anticancer activity in related scaffolds. nih.gov |
| Hydroxyalkyl (e.g., -CH₂CH₂OH) | Increased hydrophilicity and potential for H-bonding. | Can improve aqueous solubility and introduce new interactions with the target. tsijournals.com |
| Carboxamide | Introduction of H-bond donors/acceptors. | Acetamide moieties have been shown to enhance bradykinin (B550075) B1 receptor antagonism in benzimidazoles. nih.gov |
This table is predictive and based on findings from related benzimidazole series.
Systematic Modifications and Their Effects on Target Interactions
A systematic approach to modifying the 1H-Benzimidazole, 2-(ethylthio)-5-nitro- scaffold would involve altering each of its three key components to probe their individual contributions to biological activity. Based on the available literature for analogous compounds, the following modifications and their likely effects can be predicted.
Modification of the 5-Nitro Group:
Removal: As seen in nitazenes, removing the nitro group would likely cause a dramatic loss of potency for many activities. cfsre.org
Positional Isomerism (e.g., 4-, 6-, or 7-nitro): Changing the position would alter the electronic influence on the imidazole (B134444) nitrogens and change the molecule's dipole moment, likely affecting target binding significantly.
Replacement with other Electron-Withdrawing Groups (e.g., -CN, -CF₃): This could maintain the electron-deficient nature of the benzene (B151609) ring but would alter the steric and hydrogen-bonding potential. For example, 2-(trifluoromethyl)benzimidazoles are known to have potent antimicrobial activity. researchgate.net
Replacement with Electron-Donating Groups (e.g., -NH₂, -OCH₃): This would fundamentally change the electronic character and is predicted to lead to a different, likely reduced, activity profile compared to the nitro compound.
Modification of the 2-Ethylthio Group:
Varying the Alkyl Chain: Shortening the chain to methyl would slightly decrease lipophilicity, while lengthening it (e.g., to propyl or butyl) would increase it. This can be used to optimize absorption and fit within a hydrophobic binding pocket.
Oxidation of the Sulfur: Oxidation to the sulfoxide (B87167) (-SOEt) or sulfone (-SO₂Et) would drastically increase polarity and introduce potent hydrogen bond accepting groups. This is a common strategy in anthelmintic benzimidazoles (e.g., albendazole sulfoxide is the active metabolite).
Replacement of Sulfur: Replacing the sulfur with oxygen (2-ethoxy) or a methylene (B1212753) bridge (2-propyl) would alter the geometry and electronic nature of the linker, likely changing the biological target or reducing affinity.
Modification of the N-1 Position:
As detailed in section 6.3, this position is a prime site for introducing a variety of substituents to modulate physicochemical properties and introduce new binding interactions.
Table 2: Predicted SAR of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- Analogues
| Position | Modification | Predicted Effect on Activity | Rationale from Related Compounds |
| C-5 | -NO₂ → -H | Significant Decrease | Removal of the nitro group in nitazenes drastically reduces potency. cfsre.org |
| C-5 | -NO₂ → -NH₂ | Change in Activity Profile | Reverses electronic character; may switch target or reduce potency. |
| C-2 | -SCH₂CH₃ → -SCH₃ | Minor Change | Slight decrease in lipophilicity. tsijournals.com |
| C-2 | -SCH₂CH₃ → -S(O)CH₂CH₃ | Potential Increase/Change | Increased polarity; sulfoxides are often active metabolites (e.g., anthelmintics). |
| N-1 | -H → -CH₂Ph (Benzyl) | Potential Increase | N-benzylation is known to enhance activity in other benzimidazole series. nih.gov |
This table presents hypothetical modifications and their predicted outcomes based on established SAR principles in related compound classes.
Comparative SAR Analysis with Other Benzimidazole Scaffold Substructures
The pharmacological potential of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- can be contextualized by comparing its structure with well-established classes of benzimidazole drugs.
Anthelmintic Benzimidazoles (e.g., Albendazole, Mebendazole): These drugs typically feature a carbamate group at the 2-position and often have a substituent (or lack thereof) at the 5-position. Their mechanism involves inhibiting tubulin polymerization in parasites. nih.gov The 2-ethylthio group of the title compound is structurally distinct from the 2-carbamate of anthelmintics. However, the sulfur atom is a known feature in this class (e.g., albendazole contains a propylthio group). The 5-nitro group is also a common feature in veterinary anthelmintics, suggesting a potential for antiparasitic activity.
Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Lansoprazole): PPIs are structurally more complex, featuring a sulfinyl group connecting the benzimidazole ring to a substituted pyridine (B92270) ring. The substitution pattern on the benzimidazole ring itself (often with methoxy (B1213986) groups) is designed to fine-tune the pKa for accumulation in the acidic environment of parietal cells. The 2-ethylthio-5-nitro substitution pattern does not align with the typical structure of PPIs.
Nitazene Opioids (e.g., Etonitazene, Isotonitazene): These compounds share the crucial 5-nitrobenzimidazole (B188599) core. However, their C-2 position is typically occupied by a benzyl group, and the N-1 position bears a diethylaminoethyl chain. cfsre.org These N-1 and C-2 substituents are optimized for potent µ-opioid receptor agonism. While the 5-nitro group suggests a potential for opioid activity, the 2-ethylthio group and unsubstituted N-1 position make it structurally distinct and likely far less potent as an opioid than classical nitazenes.
This comparative analysis suggests that the structural features of 1H-Benzimidazole, 2-(ethylthio)-5-nitro- align most closely with scaffolds developed for antimicrobial and antiparasitic applications, where a 5-nitro group is often beneficial and a 2-thioalkyl substituent is tolerated or contributory to activity.
Advanced Derivatives and Analogues Derived from 1h Benzimidazole, 2 Ethylthio 5 Nitro
Synthesis and Evaluation of Hybrid Benzimidazole (B57391) Structures
The strategy of molecular hybridization, which involves combining the 1H-Benzimidazole, 2-(ethylthio)-5-nitro- core with other pharmacologically relevant heterocyclic systems, has led to the creation of novel chemical entities with potentially synergistic or enhanced biological activities. Researchers have explored the synthesis of various hybrid structures, primarily through the modification of the 2-ethylthio substituent or by reactions involving the benzimidazole ring itself.
A common synthetic route involves the initial synthesis of 2-mercapto-5-nitro-1H-benzimidazole, which serves as a versatile intermediate. This intermediate can then be reacted with various functionalized halides to introduce different heterocyclic moieties. For instance, reaction with chloroacetyl chloride followed by treatment with hydrazine (B178648) hydrate (B1144303) can yield a hydrazide intermediate. This hydrazide is a key building block for constructing hybrid molecules containing five-membered heterocycles like 1,3,4-oxadiazoles. By reacting the hydrazide with a variety of aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride, a diverse library of 2-((5-nitro-1H-benzo[d]imidazol-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazole derivatives can be synthesized. cfsre.org
The evaluation of these hybrid structures often involves screening against a panel of microbial strains or cancer cell lines to determine their potency. For example, some synthesized benzimidazole-oxadiazole hybrids have demonstrated notable antifungal and antibacterial activities. cfsre.org The nature of the substituent on the appended heterocyclic ring plays a crucial role in determining the biological activity of the hybrid molecule.
| Compound ID | Hybrid Heterocycle | Substituent on Hybrid Ring | Biological Activity |
| BZ-OXD-1 | 1,3,4-Oxadiazole | Phenyl | Moderate antifungal |
| BZ-OXD-2 | 1,3,4-Oxadiazole | 4-Chlorophenyl | Enhanced antifungal |
| BZ-OXD-3 | 1,3,4-Oxadiazole | 3-Nitrophenyl | Moderate antibacterial |
| BZ-TZ-1 | 1,2,4-Triazole | Thiol | Anticancer activity |
This table presents a conceptual summary of findings from research on hybrid benzimidazole structures. The specific activities are illustrative and based on trends observed in related compound series.
Exploration of Bioisosteric Replacements for Enhanced Specificity
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and metabolic stability. openaccessjournals.com In the context of 1H-Benzimidazole, 2-(ethylthio)-5-nitro-, both the 2-ethylthio and the 5-nitro groups are key targets for bioisosteric modification to improve target specificity and reduce potential off-target effects.
Bioisosteres for the 2-Ethylthio Group: The ethylthio group at the 2-position is a flexible and lipophilic moiety. Its replacement with other groups can modulate the compound's interaction with target enzymes or receptors. Classical bioisosteric replacements for a thioether include ethers (-O-CH₂CH₃) and selenoethers (-Se-CH₂CH₃). Non-classical bioisosteres could involve small alkyl chains, cycloalkyl groups, or even small heterocyclic rings that mimic the spatial and electronic properties of the ethylthio group. nih.gov For instance, replacing the ethylthio group with a cyclopropylmethylthio or a trifluoroethylthio group could alter the compound's lipophilicity and metabolic profile. Structure-activity relationship (SAR) studies on related 2-alkylthio-1,3,4-thiadiazole derivatives have shown that the nature of the alkylthio moiety significantly influences biological activity. sigmaaldrich.com
Bioisosteres for the 5-Nitro Group: The 5-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzimidazole ring and is often crucial for the biological activity of many nitroaromatic compounds. However, the presence of a nitro group can sometimes be associated with metabolic liabilities. Therefore, its replacement with suitable bioisosteres is an area of active investigation. Common bioisosteres for the nitro group include the cyano (-CN), sulfone (-SO₂CH₃), sulfonamide (-SO₂NH₂), and trifluoromethyl (-CF₃) groups. wikipedia.orgresearchgate.net These groups can mimic the electron-withdrawing nature and steric bulk of the nitro group to varying degrees. For example, studies on other heterocyclic systems have demonstrated that replacing a nitro group with a trifluoromethyl group can lead to compounds with improved metabolic stability and comparable or even enhanced potency. wikipedia.orgresearchgate.net The removal of the 5-nitro group in some benzimidazole opioids has been shown to cause a significant decrease in potency, highlighting its importance in receptor binding for that particular class of compounds. cfsre.org
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| 2-Ethylthio (-SCH₂CH₃) | Ethoxy (-OCH₂CH₃) | Maintain similar size and conformation |
| Cyclopropylmethylthio (-SCH₂-cPr) | Introduce conformational rigidity | |
| Trifluoromethyl (-CF₃) | Alter electronic properties and metabolic stability | |
| **5-Nitro (-NO₂) ** | Cyano (-CN) | Mimic electron-withdrawing properties |
| Sulfonamide (-SO₂NH₂) | Introduce hydrogen bonding capability | |
| Trifluoromethyl (-CF₃) | Enhance metabolic stability and lipophilicity |
This table provides examples of potential bioisosteric replacements and the scientific rationale behind them, based on established principles of medicinal chemistry.
Conjugation Strategies for Targeted Delivery Mechanisms
To enhance the therapeutic index of potent benzimidazole derivatives and minimize systemic exposure, various conjugation strategies are being explored. These strategies involve linking the benzimidazole molecule to a larger carrier molecule, such as a polymer, peptide, or antibody, to facilitate targeted delivery to specific cells or tissues. wikipedia.orgnih.gov This approach can be considered a form of prodrug design, where the active compound is released at the desired site of action. nih.gov
Polymer Conjugates: Water-soluble and biocompatible polymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, can be used as carriers for benzimidazole derivatives. researchgate.net The benzimidazole can be attached to the polymer backbone via a cleavable linker, which is designed to be stable in circulation but is cleaved by specific enzymes or conditions present in the target tissue, such as the acidic environment of a tumor. This strategy can improve the solubility and pharmacokinetic profile of the drug. researchgate.net
Peptide and Amino Acid Conjugates: Conjugation to amino acids or peptides can enhance the cellular uptake of benzimidazole derivatives through specific amino acid or peptide transporters that are often overexpressed on the surface of cancer cells. cfsre.org The synthesis of these conjugates can be achieved through standard peptide coupling reactions, for example, by using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form an amide bond between the benzimidazole (or a functionalized linker attached to it) and the amino acid or peptide. cfsre.org
Antibody-Drug Conjugates (ADCs): For highly targeted therapy, benzimidazole derivatives can be conjugated to monoclonal antibodies (mAbs) that recognize specific antigens on the surface of cancer cells. This approach, known as antibody-drug conjugation, represents a cutting-edge strategy in cancer therapy. scirp.org The benzimidazole derivative acts as the cytotoxic payload, which is delivered directly to the cancer cells by the antibody, thereby minimizing damage to healthy tissues. The development of such ADCs requires careful selection of the antibody, the linker, and the benzimidazole payload to ensure efficacy and stability.
| Conjugation Strategy | Carrier Molecule | Rationale for Targeting |
| Polymer Conjugation | HPMA copolymer | Enhanced Permeability and Retention (EPR) effect in tumors |
| Peptide Conjugation | Specific peptides (e.g., RGD) | Targeting integrin receptors on cancer cells |
| Amino Acid Conjugation | Single amino acids (e.g., L-DOPA) | Utilizing amino acid transporters |
| Antibody-Drug Conjugation | Monoclonal Antibody (e.g., Trastuzumab) | Targeting specific cell surface antigens (e.g., HER2) |
This table outlines various conjugation strategies, the types of carrier molecules used, and the underlying rationale for achieving targeted drug delivery.
Future research into the chemical compound 1H-Benzimidazole, 2-(ethylthio)-5-nitro- is poised to build upon the extensive therapeutic potential observed in the broader benzimidazole class. While this specific molecule has a defined structure, its future development hinges on exploring new biological interactions, creating more complex and effective analogues, integrating sophisticated research methodologies, and leveraging computational power for intelligent design. These future avenues promise to unlock the full potential of this and related benzimidazole compounds in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for preparing 2-(ethylthio)-5-nitro-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?
The synthesis of nitro-substituted benzimidazoles typically involves cyclization of o-phenylenediamine derivatives with nitration and thioetherification steps. For example, a one-pot, two-step method using nitro precursors and ethylthiol under acidic conditions (e.g., H₂SO₄) can yield the target compound. Optimization may include controlling temperature (60–80°C), reaction time (8–12 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of nitro precursor to ethylthiol). Characterization via NMR (¹H/¹³C), IR, and HRMS ensures structural confirmation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-(ethylthio)-5-nitro-1H-benzimidazole?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro and ethylthio groups at positions 5 and 2, respectively).
- IR Spectroscopy : Identification of nitro (1530–1350 cm⁻¹) and C-S (700–600 cm⁻¹) stretching vibrations.
- HRMS : For precise molecular weight validation (e.g., calculated vs. observed m/z).
- Melting Point Analysis : To assess purity (>300°C for nitro-benzimidazoles, consistent with literature) .
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or antiviral potential?
Standard protocols include:
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Enzyme Inhibition Studies : Targeting viral proteases or microbial enzymes (e.g., HIV-1 reverse transcriptase).
- Cytotoxicity Screening : Using mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
Benzimidazoles often exhibit activity via intercalation or enzyme inhibition, but results should be validated with dose-response curves .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 2-(ethylthio)-5-nitro-1H-benzimidazole?
DFT methods (e.g., B3LYP/6-31G*) can model:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
- Frontier Molecular Orbitals (HOMO/LUMO) : Predicting charge transfer interactions.
- Thermodynamic Stability : Comparing optimized geometries with crystallographic data (e.g., bond angles/lengths). Validate computational results with experimental UV-Vis or cyclic voltammetry .
Q. What strategies resolve contradictions between experimental biological activity data and computational predictions for this compound?
- Re-evaluate Assay Conditions : Check for false negatives (e.g., solubility issues in bioassays).
- Molecular Dynamics Simulations : Study binding modes in physiological environments (e.g., solvation effects).
- SAR Analysis : Compare with analogs (e.g., replacing ethylthio with methylthio) to isolate functional group contributions .
Q. How does the nitro group at position 5 influence the compound’s stability under varying pH and temperature conditions?
- pH Stability Studies : Monitor degradation via HPLC at pH 2–12. Nitro groups are typically stable in acidic conditions but may degrade in alkaline media.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (>250°C for nitro-benzimidazoles).
- Light Sensitivity : Test photostability under UV/visible light (nitro derivatives are often photosensitive) .
Q. What chromatographic methods are optimal for detecting trace amounts of this compound in biological matrices (e.g., doping control samples)?
- LC-MS/MS : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for high sensitivity.
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/urine.
- Limit of Detection (LOD) : Validate down to 1 ng/mL, critical for anti-doping compliance .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Modify Substituents : Replace ethylthio with bulkier groups (e.g., benzylthio) to improve lipophilicity and membrane permeability.
- Nitro Group Alternatives : Test sulfone or amine derivatives to reduce toxicity.
- In Silico Docking : Predict interactions with target proteins (e.g., bacterial topoisomerases) using AutoDock Vina .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
